2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
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Overview
Description
2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It may also induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone have been studied in various cell lines and animal models. It has been found to reduce the production of pro-inflammatory cytokines, inhibit tumor growth, and induce apoptosis in cancer cells. It also exhibits anti-microbial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone in lab experiments is its broad range of biological activities. It can be used to study the mechanisms of inflammation, cancer, and microbial infections. However, one of the limitations is that the compound may exhibit cytotoxicity at high concentrations, which can affect the interpretation of the results.
Future Directions
There are several future directions for the research on 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone. One direction is to explore its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and microbial infections. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, the synthesis of analogs with improved potency and selectivity can be explored. Finally, the development of drug delivery systems can be investigated to improve the bioavailability and efficacy of the compound.
Synthesis Methods
The synthesis of 2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Knoevenagel condensation reaction to form the desired product. The purity and yield of the product can be improved by recrystallization or column chromatography.
Scientific Research Applications
2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-microbial activity against various bacteria and fungi.
properties
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-29-18-11-9-17(10-12-18)26-23(25-20-6-4-3-5-19(20)24(26)28)14-8-16-7-13-21(27)22(15-16)30-2/h3-15,27H,1-2H3/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCPCYRMMZHKJX-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=C(C=C4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=C(C=C4)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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